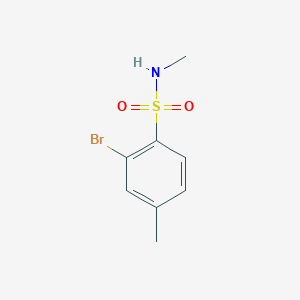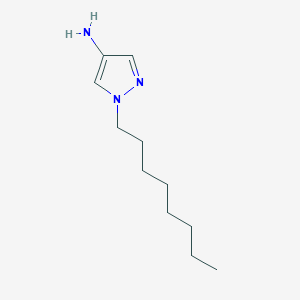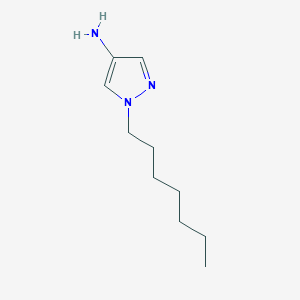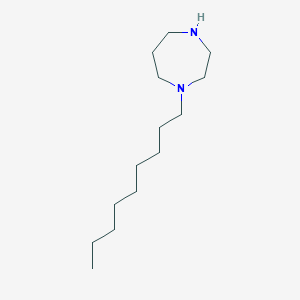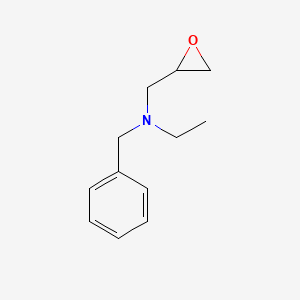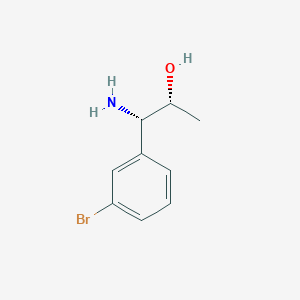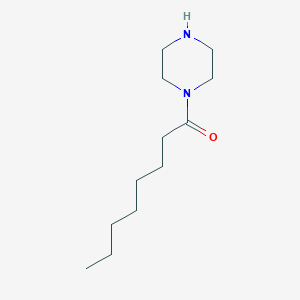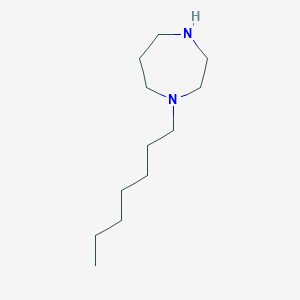
1-Heptyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C12H26N2. It belongs to the class of diazepanes, which are seven-membered ring compounds containing two nitrogen atoms.
Mechanism of Action
Target of Action
1-Heptyl-1,4-diazepane is a derivative of the 1,4-diazepine family . The primary targets of 1,4-diazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS) . GABA is the chief inhibitory neurotransmitter in the CNS and plays a crucial role in reducing neuronal excitability .
Mode of Action
This compound, like other 1,4-diazepines, interacts with GABA receptors, enhancing the activity of GABA . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .
Biochemical Pathways
It is known that 1,4-diazepines influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, alleviation of seizures, and induction of sleep .
Pharmacokinetics
1,4-diazepines, in general, are known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other 1,4-diazepines. These effects include reduced neuronal excitability, leading to calming effects on the nervous system . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-1,4-diazepane can be synthesized through a modular synthetic approach involving cyclic sulfamidate and hydroxy sulfonamide building blocks. By varying the combinations of these building blocks, it is possible to obtain different ring sizes, substitutions, and configurations of the resulting heterocyclic scaffolds .
Industrial Production Methods: These can be transformed into 1,4-diazepane cores through high atom economy and shorter synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Heptyl-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of various organic compounds and as an intermediate in chemical synthesis
Comparison with Similar Compounds
1,4-Diazepane: A fundamental heterocyclic molecule with similar structural features.
1,4-Oxazepane: Another seven-membered ring compound with one oxygen and one nitrogen atom.
Piperazine: A six-membered ring compound with two nitrogen atoms, commonly used in medicinal chemistry.
Uniqueness: 1-Heptyl-1,4-diazepane is unique due to its heptyl side chain, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1-heptyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOXOBRAZUAPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
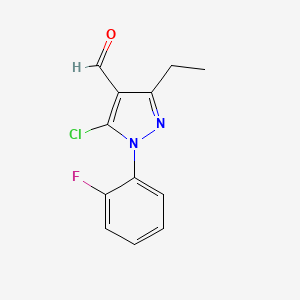
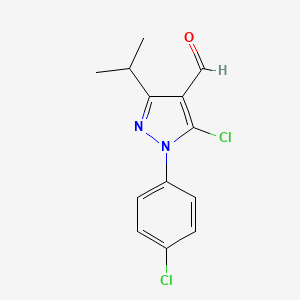

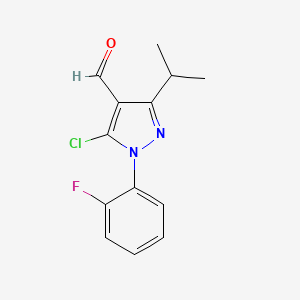
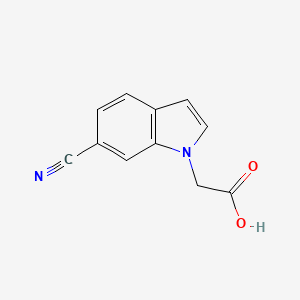
![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)
